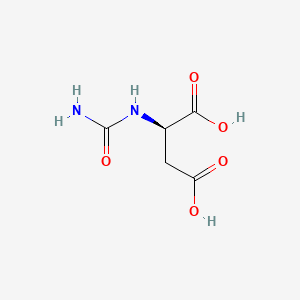
N-carbamoyl-D-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-carbamoyl-D-aspartic acid: is a derivative of aspartic acid, where one of the amino hydrogens is replaced by a carbamoyl group. This compound is a key intermediate in the biosynthesis of pyrimidine nucleotides, which are essential components of DNA and RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-carbamoyl-D-aspartic acid can be synthesized through the carbamoylation of aspartic acid using potassium cyanate. This reaction typically involves the use of a suitable solvent and controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves enzymatic processes. Enzymes such as N-carbamoyl-D-amino acid amidohydrolases are used to catalyze the hydrolysis of carbamoyl derivatives, yielding the desired compound with high enantioselectivity .
Chemical Reactions Analysis
Types of Reactions: N-carbamoyl-D-aspartic acid undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis reaction is particularly significant, as it leads to the formation of aspartic acid and ammonia .
Common Reagents and Conditions:
Major Products: The primary products formed from the hydrolysis of this compound are aspartic acid and ammonia . Oxidation reactions can yield a range of oxidized derivatives, depending on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: N-carbamoyl-D-aspartic acid is used as a precursor in the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis . It is also employed in the study of enzyme kinetics and mechanisms, particularly those involving carbamoylases .
Biology: In biological research, this compound is used to study metabolic pathways and the regulation of pyrimidine biosynthesis . It is also used as a model compound to investigate the role of carbamoyl derivatives in cellular processes .
Medicine: It is also used in the study of metabolic disorders related to pyrimidine biosynthesis .
Industry: In industrial applications, this compound is used in the production of optically pure amino acids, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
N-carbamoyl-D-aspartic acid exerts its effects primarily through its role as an intermediate in pyrimidine biosynthesis. It is converted to dihydroorotate by the enzyme dihydroorotase, which is a key step in the synthesis of pyrimidine nucleotides . The compound interacts with various enzymes and metabolic pathways, influencing the overall regulation of nucleotide synthesis .
Comparison with Similar Compounds
N-carbamoyl-L-aspartic acid: This is the L-enantiomer of N-carbamoyl-D-aspartic acid and has similar properties and applications.
N-carbamoyl-DL-aspartic acid: This racemic mixture contains both D- and L-enantiomers and is used in various biochemical studies.
Uniqueness: this compound is unique due to its specific role in the biosynthesis of pyrimidine nucleotides and its high enantioselectivity in enzymatic reactions . Its ability to serve as a precursor for optically pure amino acids makes it valuable in both research and industrial applications .
Properties
CAS No. |
16649-81-3 |
|---|---|
Molecular Formula |
C5H8N2O5 |
Molecular Weight |
176.13 g/mol |
IUPAC Name |
(2R)-2-(carbamoylamino)butanedioic acid |
InChI |
InChI=1S/C5H8N2O5/c6-5(12)7-2(4(10)11)1-3(8)9/h2H,1H2,(H,8,9)(H,10,11)(H3,6,7,12)/t2-/m1/s1 |
InChI Key |
HLKXYZVTANABHZ-UWTATZPHSA-N |
Isomeric SMILES |
C([C@H](C(=O)O)NC(=O)N)C(=O)O |
Canonical SMILES |
C(C(C(=O)O)NC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


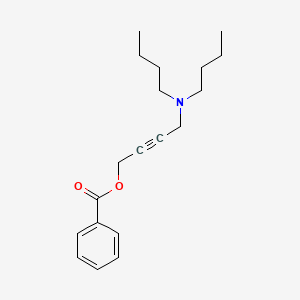
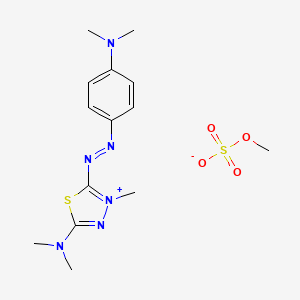
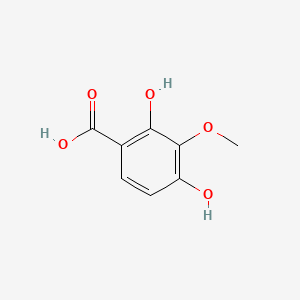
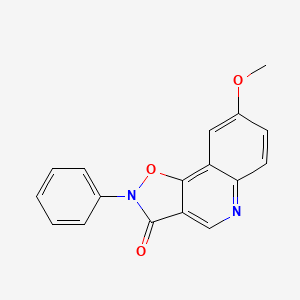
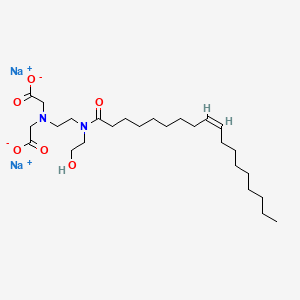
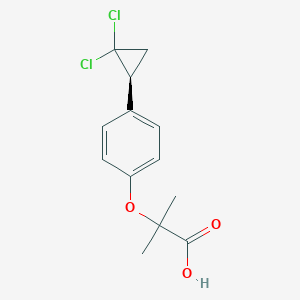
![3-Chloro-4-[[4-[[2-(dimethylamino)ethyl]ethylamino]phenyl]azo]-N,N,N-trimethylanilinium thiocyanate](/img/structure/B12704164.png)
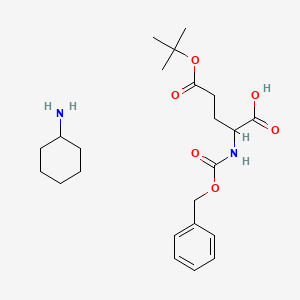
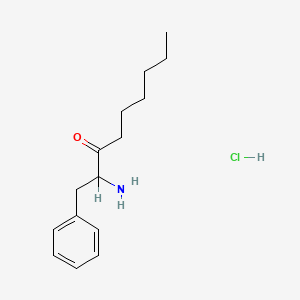
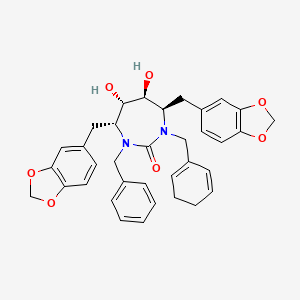
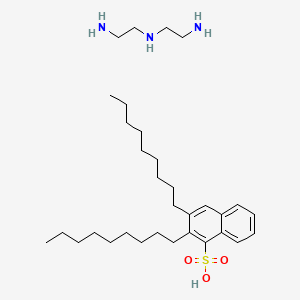
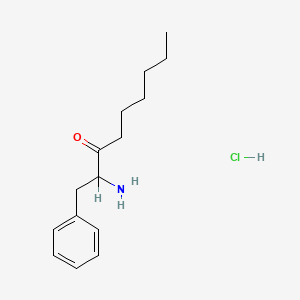
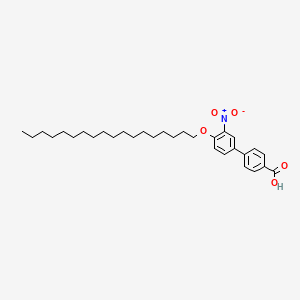
![(E)-but-2-enedioic acid;2-[4-[2-(3-chlorobenzo[b][1]benzothiepin-6-yl)oxyethyl]piperazin-1-yl]ethanol](/img/structure/B12704203.png)
